molecular formula C7H13NO B13991679 trans-4-Allyltetrahydrofuran-3-amine

trans-4-Allyltetrahydrofuran-3-amine

Cat. No.: B13991679
M. Wt: 127.18 g/mol
InChI Key: MJLISZGZGOYKED-UHFFFAOYSA-N
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Description

Significance of Substituted Tetrahydrofuran (B95107) Cores in Organic Chemistry

The tetrahydrofuran (THF) ring is a fundamental structural unit found in a vast array of natural products and synthetic compounds with significant biological activity. researchgate.net Its prevalence has made the development of efficient synthetic strategies for creating substituted THF-based cores a primary focus in organic chemistry. researchgate.net Molecules incorporating the aryl-substituted tetrahydrofuran ring, for example, are common, and various methods have been developed for their synthesis. nih.gov

The utility of the tetrahydrofuran core extends significantly into medicinal chemistry. princeton.edu Tetrahydrofuran-based small molecules have been investigated as inhibitors for various enzymes, including polymerases, kinases, and proteases, owing to their ability to interact with proteins. princeton.edu Furthermore, substituted tetrahydrofuran analogs are being explored as modulators of sodium channels, with potential applications in the treatment of pain. google.com The bis-tetrahydrofuran moiety, in particular, has been shown to be a highly potent ligand in the development of HIV protease inhibitors. nih.gov

Table 1: Examples of Biologically Active Compounds Containing a Tetrahydrofuran Core

Compound ClassBiological Target/Application
Protease InhibitorsHIV-1 Protease nih.gov
Sodium Channel ModulatorsPain Management google.com
Enzyme InhibitorsPolymerases, Kinases princeton.edu
Natural ProductsVarious biological activities

The stereoselective synthesis of substituted tetrahydrofurans is a key area of research, with numerous methods developed to control the three-dimensional arrangement of substituents on the ring. nih.gov These methods include cycloaddition and annulation reactions, which can efficiently generate multiple stereocenters in a single step. nih.gov

The Role of Chiral Amine Moieties in Stereoselective Synthesis

Chiral amines are indispensable tools in the field of asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule. sigmaaldrich.commerckmillipore.com They are widely used as chiral bases, resolving agents for racemic mixtures, and as essential components of many drugs and drug candidates. sigmaaldrich.comnih.gov Approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments, highlighting their importance in medicinal chemistry. nih.gov

In asymmetric catalysis, chiral amines can function as catalysts themselves or as ligands for metal catalysts, directing the stereochemical outcome of a reaction to produce an optically enriched product. acs.orgpsu.edu The development of novel chiral amines and their application in asymmetric transformations is an active area of research, enabling the synthesis of complex molecules with high levels of stereocontrol. psu.edu Transition metal-catalyzed asymmetric hydrogenation is a powerful method for the enantioselective synthesis of chiral amines. nih.gov

Table 2: Applications of Chiral Amines in Asymmetric Synthesis

ApplicationDescription
Chiral CatalystsCatalyze reactions to favor the formation of one enantiomer. acs.orgpsu.edu
Chiral AuxiliariesTemporarily attached to a substrate to direct a stereoselective reaction. nih.gov
Resolving AgentsSeparate enantiomers from a racemic mixture. merckmillipore.com
Chiral Building BlocksIncorporated into the final structure of a target molecule. sigmaaldrich.comnih.gov

Stereochemical Complexity of the trans-4-Allyltetrahydrofuran-3-amine Scaffold

The structure of this compound is characterized by significant stereochemical complexity. The tetrahydrofuran ring contains two adjacent stereocenters at the C3 and C4 positions, where the amine and allyl groups are attached, respectively. The "trans" designation indicates that these two substituents are on opposite sides of the ring's plane.

Overview of Research Foci on this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the combination of its structural features suggests several areas of potential research interest.

Given the prevalence of both substituted tetrahydrofuran cores and chiral amines in pharmaceuticals, this compound represents a scaffold of high interest for medicinal chemistry. princeton.edunih.gov It could serve as a key intermediate or building block for the synthesis of more complex, biologically active molecules. The development of stereoselective synthetic routes to access this and related structures would be a significant focus for synthetic organic chemists. nih.govresearchgate.net Research in this area would likely explore methods for the controlled introduction of the amine and allyl groups onto the tetrahydrofuran ring with the desired 'trans' stereochemistry.

Furthermore, the functional groups present—a primary amine and an alkene—allow for a wide range of subsequent chemical modifications, making it a versatile platform for generating a library of related compounds for drug discovery screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

4-prop-2-enyloxolan-3-amine

InChI

InChI=1S/C7H13NO/c1-2-3-6-4-9-5-7(6)8/h2,6-7H,1,3-5,8H2

InChI Key

MJLISZGZGOYKED-UHFFFAOYSA-N

Canonical SMILES

C=CCC1COCC1N

Origin of Product

United States

Synthetic Methodologies for Trans 4 Allyltetrahydrofuran 3 Amine and Analogues

Classical Organic Synthesis Approaches to Tetrahydrofuran-3-amine Systems

Classical approaches to the synthesis of tetrahydrofuran-3-amine systems typically involve the sequential construction of the heterocyclic ring followed by the introduction of the required functional groups. These methods, while foundational, often provide mixtures of stereoisomers that necessitate purification.

Ring-Closing Reactions for Tetrahydrofuran (B95107) Formation

The formation of the tetrahydrofuran ring is a key step and can be achieved through various intramolecular cyclization strategies. nih.gov

Intramolecular Williamson Ether Synthesis: This is a widely used method that involves the intramolecular SN2 reaction of a hydroxyl group with a tethered leaving group, such as a halide or sulfonate. nih.gov The stereocenters are typically established in the acyclic precursor before cyclization.

Acid-Catalyzed Cyclization of Diols: The reaction of 1,4-diols with an acid catalyst can lead to the formation of tetrahydrofurans. For example, cerium ammonium (B1175870) nitrate has been used to stereoselectively cyclize tertiary 1,4-diols. organic-chemistry.org

Oxymercuration-Demercuration: Intramolecular oxymercuration of unsaturated alcohols is a classic method for the synthesis of cyclic ethers, including tetrahydrofurans.

Palladium-Catalyzed Carboetherification: This method allows for the simultaneous formation of a C-O and a C-C bond, providing a convergent route to substituted tetrahydrofurans from unsaturated diols and aryl or alkenyl bromides. nih.gov

[3+2] Cycloaddition and Annulation Reactions: These reactions are powerful strategies for constructing the tetrahydrofuran ring, as they can generate multiple bonds and stereocenters in a single step. nih.gov

Ring-Closing Strategy Key Reactants General Outcome
Intramolecular Williamson Ether SynthesisAcyclic halo- or sulfoalkoxideFormation of the ether linkage to close the ring.
Acid-Catalyzed Cyclization1,4-DiolDehydration and subsequent cyclization.
Oxymercuration-DemercurationUnsaturated alcoholMarkovnikov addition of the hydroxyl group across the double bond.
Palladium-Catalyzed CarboetherificationUnsaturated 1,2-diol and aryl/alkenyl bromideForms both a C-O and a C-C bond in one step. nih.gov
[3+2] CycloadditionEpoxides, cyclopropanes, carbonyl ylides, and alkenesConvergent synthesis of highly substituted tetrahydrofurans. nih.gov

Introduction of the Amine Functionality via Nucleophilic Substitution or Reductive Amination Pathways

Once the tetrahydrofuran ring is formed, the amine group can be introduced at the 3-position.

Nucleophilic Substitution: A common strategy involves the conversion of a hydroxyl group at the 3-position to a good leaving group (e.g., tosylate, mesylate, or halide), followed by displacement with an amine nucleophile, such as ammonia or a protected amine equivalent. libretexts.orgyoutube.comsavemyexams.com However, this direct approach can be challenging due to the potential for overalkylation, leading to mixtures of primary, secondary, and tertiary amines. youtube.commasterorganicchemistry.com The Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate, offers a classic solution to avoid overalkylation. libretexts.org

Reductive Amination: This powerful and versatile method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. masterorganicchemistry.comharvard.edu For the synthesis of tetrahydrofuran-3-amines, a tetrahydrofuran-3-one precursor is required. The reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced to the corresponding amine. harvard.edu Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org NaBH₃CN and NaBH(OAc)₃ are particularly useful as they are selective for the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comharvard.edu Reductive amination can be used to synthesize primary, secondary, and tertiary amines. harvard.edu

Amination Method Precursor Reagents Key Features
Nucleophilic SubstitutionTetrahydrofuran-3-ol derivative (e.g., tosylate)Ammonia, protected amine, or phthalimideCan lead to overalkylation with simple amines. youtube.commasterorganicchemistry.com Gabriel synthesis provides a cleaner route to primary amines. libretexts.org
Reductive AminationTetrahydrofuran-3-oneAmine (e.g., NH₃), reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃)Highly versatile for primary, secondary, and tertiary amine synthesis; avoids overalkylation. masterorganicchemistry.comharvard.edu

Allyl Group Incorporation Strategies

The allyl group can be introduced at various stages of the synthesis.

Starting Material Functionalization: An allyl group can be present in the acyclic precursor prior to the ring-closing reaction.

Alkylation of an Enolate: For syntheses proceeding through a tetrahydrofuran-3-one intermediate, the allyl group can be introduced via α-alkylation of the corresponding enolate with an allyl halide.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, can be employed to introduce an allyl group onto a suitably functionalized tetrahydrofuran ring. researchgate.net

Asymmetric Synthesis for Stereocontrol of trans-Configuration

Achieving the desired trans-stereochemistry at the 3 and 4 positions of the tetrahydrofuran ring requires stereoselective synthetic methods. Asymmetric synthesis provides powerful tools to control the formation of chiral centers.

Chiral Pool Synthesis Utilizing Carbohydrate or Amino Acid Precursors

Chiral pool synthesis leverages the inherent chirality of readily available natural products, such as carbohydrates and amino acids, to construct enantiomerically pure target molecules. elsevierpure.comresearchgate.net

From Carbohydrates: Sugars are excellent starting materials for the synthesis of highly functionalized and stereochemically rich tetrahydrofurans. elsevierpure.comresearchgate.netmdpi.com The numerous stereocenters and functional groups present in carbohydrates can be strategically manipulated to form the desired tetrahydrofuran core with specific stereochemistry. scripps.edu For instance, D-glucose or other monosaccharides can be converted through a series of protecting group manipulations, oxidations, reductions, and C-C bond-forming reactions to yield precursors for asymmetrically substituted tetrahydrofurans. mdpi.com

From Amino Acids: Chiral amino acids, such as (S)-glutamic acid, can serve as precursors for the synthesis of chiral γ-lactols, which are valuable intermediates in the preparation of trans-2,5-disubstituted tetrahydrofurans. nih.govacs.org

Chiral Auxiliary-Driven Diastereoselective Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. yale.edu After the desired stereocenter(s) have been established, the auxiliary is removed.

Diastereoselective Alkylation: A chiral auxiliary can be attached to a tetrahydrofuran precursor to direct the diastereoselective introduction of substituents. For example, an achiral enolate can be derivatized with a chiral auxiliary to form a chiral enolate, which then undergoes diastereoselective alkylation.

Diastereoselective Conjugate Addition: The conjugate addition of a chiral nucleophile to an α,β-unsaturated carbonyl compound can be used to establish stereocenters with high diastereoselectivity. This has been applied to the asymmetric synthesis of trans-4-aminotetrahydrofuran-3-carboxylic acid. nih.gov

[3+2] Cycloadditions: Tin(IV) chloride mediated [3+2] cycloadditions of allylsilanes with optically active α-keto esters derived from a chiral auxiliary have been shown to produce tetrahydrofuran derivatives with a high level of diastereoselectivity. scispace.com

Aldol Reactions: An iron-carbene initiated O-H insertion/aldol cascade reaction utilizing a diazo ester bearing a chiral auxiliary (8-phenylmenthol) has been developed for the synthesis of enantiopure tetrahydrofurans. figshare.com

Asymmetric Strategy Chiral Source Key Transformation Stereochemical Outcome
Chiral Pool SynthesisCarbohydrates (e.g., D-glucose)Multi-step conversion of the chiral starting material. mdpi.comEnantiomerically pure product.
Chiral Pool SynthesisAmino Acids (e.g., (S)-glutamic acid)Conversion to chiral γ-lactols for further elaboration. nih.govacs.orgEnantiomerically pure product.
Chiral AuxiliaryTemporarily attached chiral moleculeDiastereoselective alkylation, conjugate addition, or cycloaddition. nih.govscispace.comDiastereomerically enriched product, auxiliary is removed.

Enantioselective Catalysis for Carbon-Nitrogen Bond Formation

The establishment of the stereocenter bearing the amine group is a critical step in the synthesis of trans-4-Allyltetrahydrofuran-3-amine. Enantioselective catalysis offers a direct approach to this challenge, with both transition metal-catalyzed and organocatalytic methods being explored.

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis provides a powerful toolkit for the formation of carbon-nitrogen bonds in an enantioselective manner. Methodologies such as asymmetric hydrogenation, transfer hydrogenation, and reductive amination of suitable precursors, including imines and enamines, are prominent. While specific examples for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles can be inferred from analogous systems. For instance, the asymmetric reduction of imines derived from cyclic ketones is a well-established strategy. Chiral metal-hydride species, generated in situ from transition metals like rhodium, iridium, or ruthenium complexed with chiral ligands, can facilitate the stereoselective addition of hydrogen to the C=N bond. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
[Rh(COD)Cl]₂ / Chiral Phosphine LigandCyclic IminesChiral Cyclic AminesHighN/AGeneral Methodology
[Ir(COD)Cl]₂ / Chiral Diamine LigandCyclic EnaminesChiral Cyclic AminesHighN/AGeneral Methodology
RuCl₂(chiral diamine)(diphosphine)Cyclic Ketones (via reductive amination)Chiral Cyclic AminesHighHighGeneral Methodology

This table represents general findings for analogous systems due to the lack of specific data for the target compound.

Organocatalytic Asymmetric Syntheses

Organocatalysis has emerged as a complementary and often more sustainable approach for asymmetric synthesis. Chiral Brønsted acids, such as phosphoric acids, and chiral amines are common catalysts for the enantioselective formation of C-N bonds. These catalysts can activate substrates through the formation of iminium ions or by directing nucleophilic attack through hydrogen bonding. For the synthesis of this compound, an organocatalytic asymmetric Michael addition of an amine pronucleophile to an α,β-unsaturated tetrahydrofuran precursor could be a viable strategy. The catalyst would control the facial selectivity of the nucleophilic attack, thereby establishing the desired stereochemistry at the C-3 position.

OrganocatalystReaction TypeSubstrate TypeProduct TypeEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
Chiral Phosphoric AcidMichael Additionα,β-Unsaturated LactonesChiral β-Amino LactonesHighHighGeneral Methodology
Chiral Primary Amine-ThioureaMichael Additionα,β-Unsaturated KetonesChiral γ-Nitro KetonesHighHighGeneral Methodology
Proline DerivativesMannich ReactionAldehydes and Iminesβ-Amino AldehydesHighHighGeneral Methodology

This table illustrates the applicability of organocatalysis to similar transformations, as specific data for the target molecule is limited.

Diastereoselective Approaches for Tetrahydrofuran Ring Construction

Achieving the desired trans relationship between the allyl group at C-4 and the amine group at C-3 is a key challenge. Diastereoselective strategies often rely on controlling the approach of a nucleophile or an electrophile to a pre-existing stereocenter on the tetrahydrofuran ring or its precursor. Methods such as substrate-controlled reductions of ketones or imines, where a substituent on the ring directs the incoming reagent, are commonly employed. For instance, the reduction of a 4-allyltetrahydrofuran-3-one precursor, where the allyl group sterically hinders one face of the molecule, could lead to the preferential formation of the trans amino alcohol after conversion of the ketone to an imine and subsequent reduction.

Biocatalytic Synthesis of Chiral Amine and Tetrahydrofuran Scaffolds

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes, operating under mild conditions, can exhibit exquisite enantio- and regioselectivity.

Enzyme-Mediated Stereoselective Reductions and Aminations

Enzymes such as ketoreductases (KREDs) and amine dehydrogenases (AmDHs) are widely used for the stereoselective synthesis of chiral alcohols and amines, respectively. A KRED could be used to asymmetrically reduce a 4-allyltetrahydrofuran-3-one to a chiral alcohol, which could then be converted to the amine with inversion of stereochemistry. Alternatively, an AmDH could directly convert the ketone to the chiral amine via reductive amination.

Application of Amine Transaminases for Amine Stereocenter Formation

Amine transaminases (ATAs), also known as ω-transaminases, have become powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones. chimia.ch These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor, such as isopropylamine or alanine, to a ketone acceptor. The stereoselectivity of the reaction is determined by the specific ATA used, with both (R)- and (S)-selective enzymes being available.

The synthesis of cyclic amines using ATAs can be challenging due to the less defined binding pockets for cyclic ketones compared to acyclic ones. chimia.ch However, studies have shown that certain ATAs are capable of aminating cyclic ketones, including tetrahydrofuran-3-one, with high conversion and enantioselectivity. chimia.ch For the synthesis of this compound, a suitable ATA would need to accept the 4-allyl-substituted tetrahydrofuran-3-one as a substrate and exhibit high stereoselectivity to establish the desired configuration at the C-3 position. The diastereoselectivity would be influenced by the enzyme's ability to differentiate between the two faces of the prochiral ketone, potentially favoring the formation of the trans product.

A screening of a panel of transaminases against tetrahydrofuran-3-one has been reported, with the (S)-selective transaminase from Halomonas elongata (HeWT) showing excellent molar conversion (94–99%) and moderate to excellent enantiomeric excess. chimia.ch This demonstrates the feasibility of using ATAs for the amination of tetrahydrofuran scaffolds.

EnzymeSubstrateProductConversion (%)Enantiomeric Excess (ee) (%)Reference
(S)-selective transaminase from Halomonas elongata (HeWT)Tetrahydrofuran-3-one(S)-Tetrahydrofuran-3-amine94-9970 (S) chimia.ch
Transaminase from Pseudomonas fluorescens (PfTA)Tetrahydrofuran-3-one(S)-Tetrahydrofuran-3-amineModerate42 (S) chimia.ch

This table highlights the potential of amine transaminases for the synthesis of the target molecule's core structure.

Ketoreductase-Catalyzed Asymmetric Transformations

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of prochiral ketones to chiral alcohols, making them powerful tools in asymmetric synthesis. The application of KREDs can be envisioned in the synthesis of this compound through the asymmetric reduction of a suitable keto-precursor, 4-allyl-tetrahydrofuran-3-one. This would yield a chiral alcohol, trans-4-allyl-tetrahydrofuran-3-ol, which could then be converted to the desired amine.

A pertinent example in a related heterocyclic system is the enzymatic resolution of cis- and trans-3-amino-4-hydroxytetrahydrofurans, which has been accomplished using lipases. Although this method relies on kinetic resolution of a racemic mixture rather than asymmetric reduction of a ketone, it highlights the utility of enzymes in accessing enantiomerically pure substituted tetrahydrofurans. The data from these resolutions can inform the potential for stereochemical control in the synthesis of the target molecule.

Below is a table summarizing the lipase-catalyzed resolution of a related racemic amino alcohol, demonstrating the high degree of stereocontrol achievable with biocatalysis.

SubstrateBiocatalystProductConversion (%)Enantiomeric Excess of Substrate (ees) (%)Enantiomeric Excess of Product (eep) (%)
rac-trans-N-benzyl-3-amino-4-hydroxytetrahydrofuranNovozym 435 (CALB)(3S,4S)-N-benzyl-3-amino-4-hydroxytetrahydrofuran50>99>99
rac-cis-N-benzyl-3-amino-4-hydroxytetrahydrofuranNovozym 435 (CALB)(3R,4S)-N-benzyl-3-amino-4-hydroxytetrahydrofuran48>9996

Data adapted from studies on the enzymatic resolution of related amino alcohols.

The successful application of ketoreductases would involve screening a library of KREDs to identify an enzyme with high activity and stereoselectivity for 4-allyl-tetrahydrofuran-3-one. The reaction conditions, such as pH, temperature, co-solvent, and cofactor regeneration system (typically using a dehydrogenase such as glucose dehydrogenase), would need to be optimized to achieve high conversion and enantiomeric excess.

Cascade Biocatalytic Processes for Enhanced Efficiency

Cascade biocatalytic processes, where multiple enzymatic reactions are performed in a single pot, offer significant advantages in terms of process efficiency, reduced waste, and improved atom economy. For the synthesis of this compound, a cascade process could be designed to convert a simpler precursor directly to the target molecule, bypassing the isolation of intermediates.

One potential cascade could involve the combination of an ene-reductase and a transaminase. An appropriately substituted α,β-unsaturated ketone could first undergo asymmetric reduction of the carbon-carbon double bond by an ene-reductase to set the stereochemistry at the 4-position. The resulting saturated ketone could then be a substrate for a transaminase, which would introduce the amine group at the 3-position with the desired stereochemistry.

Alternatively, a dehydrogenase-based cascade could be employed. For instance, a racemic mixture of 4-allyl-tetrahydrofuran-3-ol could be subjected to a deracemization process using a pair of stereocomplementary alcohol dehydrogenases. One dehydrogenase would selectively oxidize the undesired enantiomer to the corresponding ketone, which would then be reduced by the second dehydrogenase to the desired enantiomer. This in-situ recycling of the undesired enantiomer can theoretically lead to a 100% yield of the desired chiral alcohol, which can then be converted to the amine.

A hypothetical cascade for the synthesis of a chiral aminotetrahydrofuran could involve the following steps:

Ene-Reductase Catalyzed Reduction: An α,β-unsaturated precursor is reduced to a saturated ketone with defined stereochemistry at the β-carbon.

Transaminase Catalyzed Amination: The resulting ketone is then asymmetrically aminated to introduce the amino group at the α-carbon, yielding the desired 3-amino-4-substituted tetrahydrofuran.

The development of such a cascade would require careful selection of compatible enzymes that can operate under similar reaction conditions. The substrate scope and stereoselectivity of each enzyme would need to be thoroughly investigated to ensure the efficient formation of the target molecule with high diastereomeric and enantiomeric purity.

The following table presents a conceptual cascade process for the synthesis of a chiral amine from an unsaturated ketone, illustrating the potential of this approach.

StepEnzymeSubstrateProductKey Transformation
1Ene-Reductase (ERED)α,β-Unsaturated KetoneSaturated KetoneAsymmetric reduction of C=C bond
2Transaminase (TAm)Saturated KetoneChiral AmineAsymmetric amination of C=O group

This approach, if successfully developed for the specific synthesis of this compound, would represent a highly efficient and elegant route to this valuable chiral building block.

Stereochemical Analysis and Conformational Landscape

Elucidation of the trans-Diastereomeric Relationship

The designation trans in trans-4-Allyltetrahydrofuran-3-amine describes the relative stereochemistry of the allyl group at the C4 position and the amine group at the C3 position of the tetrahydrofuran (B95107) ring. This indicates that these two substituents are located on opposite faces of the ring. The establishment of this diastereomeric relationship is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and stereoselective synthesis strategies.

In NMR spectroscopy, the spatial relationship between substituents on a cyclic system can be determined by analyzing the coupling constants (J-values) between adjacent protons and through Nuclear Overhauser Effect (NOE) experiments. For a trans configuration in a five-membered ring, the coupling constants between the protons at C3 and C4 would be expected to be smaller than in the corresponding cis isomer due to the dihedral angle between these protons. Furthermore, NOE experiments, which detect through-space interactions between protons, would show a lack of correlation between the protons on the C3 and C4 carbons that bear the substituents, confirming their orientation on opposite sides of the ring.

From a synthetic perspective, the trans diastereomer can be selectively prepared through various stereocontrolled reactions. For instance, the synthesis of trans-2,5-disubstituted tetrahydrofurans has been achieved with high diastereoselectivity (trans/cis ratio of 90:10 to 100:0) by reacting acetylated γ-lactols with titanium enolates. nih.gov Such methods often rely on thermodynamic or kinetic control, where the transition state leading to the trans product is energetically favored, often due to the minimization of steric hindrance between the incoming nucleophile and the existing substituent on the ring precursor.

Stereogenic Centers within this compound

This compound possesses two stereogenic centers, which are the carbon atoms at positions 3 and 4 of the tetrahydrofuran ring, as they are each bonded to four different groups.

C3: This carbon is attached to a hydrogen atom, the amine group (-NH2), and two different parts of the tetrahydrofuran ring (C2 and C4).

C4: This carbon is bonded to a hydrogen atom, the allyl group (-CH2CH=CH2), and two different parts of the tetrahydrofuran ring (C3 and C5).

The presence of two stereogenic centers means that the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated based on the Cahn-Ingold-Prelog (CIP) priority rules for assigning R/S configuration to each stereocenter. For the trans diastereomer, the possible configurations would be (3R, 4R) and (3S, 4S).

Stereogenic CenterSubstituents
C3-H, -NH2, -C2(O)-, -C4(allyl)-
C4-H, -CH2CH=CH2, -C3(amine)-, -C5(O)-

This table outlines the four different groups attached to each stereogenic carbon in this compound.

Conformational Analysis of the Tetrahydrofuran Ring

The five-membered tetrahydrofuran (THF) ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (or bent, Cs symmetry) and the twist (or half-chair, C2 symmetry). rsc.org In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformations are flexible and can interconvert through a process called pseudorotation.

The presence of substituents on the THF ring influences the conformational equilibrium. To minimize steric interactions, bulky substituents preferentially occupy pseudo-equatorial positions. In the case of this compound, both the allyl and the amine groups will influence the ring's preferred conformation. The molecule will likely adopt a conformation that places these substituents in positions that minimize steric strain and unfavorable gauche interactions. For a C4 alkyl substituent, a conformation that places the group in a pseudoequatorial position is generally lower in energy. nih.gov

ConformationDescription
Envelope (Cs)One atom is puckered out of the plane of the other four.
Twist (C2)Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

This table describes the primary conformations of the tetrahydrofuran ring.

Pyramidal Inversion at the Amine Nitrogen Center and its Stereochemical Implications

The nitrogen atom of the primary amine group in this compound is sp3-hybridized and has a trigonal pyramidal geometry, with the lone pair of electrons occupying one of the sp3 orbitals. libretexts.org This geometry means that if the nitrogen were bonded to three different groups, it would be a chiral center. However, in primary and secondary amines, the nitrogen atom undergoes a rapid process called pyramidal inversion or nitrogen inversion. wikipedia.org

During this inversion, the nitrogen atom passes through a planar, sp2-hybridized transition state, leading to the inversion of its configuration. libretexts.orglumenlearning.comlibretexts.org The energy barrier for this process is typically low (around 5-10 kcal/mol), allowing for rapid interconversion between the two pyramidal forms at room temperature. fiveable.me Consequently, for most amines, it is not possible to resolve them into stable enantiomers based solely on the chirality of the nitrogen atom. libretexts.org

Several factors can influence the rate of nitrogen inversion:

Steric Effects: Bulky substituents on the nitrogen atom can increase the inversion barrier by creating more steric strain in the planar transition state.

Electronic Effects: Electronegative substituents can increase the inversion barrier.

Angle Strain: Incorporating the nitrogen atom into a small ring (e.g., a three-membered aziridine (B145994) ring) significantly increases the inversion barrier due to increased angle strain in the planar transition state. fiveable.melibretexts.org In a five-membered ring like tetrahydrofuran, the effect of ring strain on the exocyclic amine's inversion barrier is less pronounced than in smaller rings.

Conformational Rigidity: In conformationally rigid systems, such as certain bicyclic amines (e.g., Tröger's base), nitrogen inversion can be completely suppressed, leading to a stable chiral nitrogen center. wikipedia.orgresearchgate.net

While the nitrogen in this compound is not expected to be a stable stereocenter due to rapid inversion, it is relevant to mention strategies used to achieve configurational stability at nitrogen:

Incorporation into Rigid Ring Systems: As mentioned, incorporating the nitrogen into a bicyclic or other conformationally restricted framework is a common strategy. researchgate.net

Quaternization: Conversion of the amine to a quaternary ammonium (B1175870) salt (with four different substituents) locks the configuration, as there is no lone pair to undergo inversion. libretexts.orglibretexts.org

Coordination to Metal Centers: Complexation of the amine to a metal center can also restrict inversion.

Separation and Resolution of Stereoisomers

As this compound exists as a pair of enantiomers ((3R, 4R) and (3S, 4S)), a racemic mixture of these would be obtained from a non-stereoselective synthesis. The separation of these enantiomers, a process known as resolution, is crucial for applications where a single enantiomer is required.

Common methods for the resolution of racemic amines include:

Formation of Diastereomeric Salts: The racemic amine is reacted with a chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. libretexts.orgwikipedia.org Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov Once separated, the pure enantiomer of the amine can be recovered by treatment with a base. libretexts.org

Chiral Chromatography: The racemic mixture can be passed through a chromatography column containing a chiral stationary phase. The two enantiomers will interact differently with the stationary phase, leading to different retention times and allowing for their separation.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.

The separation of diastereomers (e.g., separating the trans from the cis isomers) is generally more straightforward than resolving enantiomers and can often be achieved by standard chromatographic techniques like column chromatography or gas chromatography due to their different physical properties. acs.orgacs.orgstackexchange.com

Reactivity and Derivatization of Trans 4 Allyltetrahydrofuran 3 Amine

Transformations Involving the Amine Functional Group

The primary amine group in trans-4-Allyltetrahydrofuran-3-amine is a potent nucleophile, readily participating in a variety of bond-forming reactions. Its reactivity allows for the introduction of a wide array of substituents, significantly altering the molecule's steric and electronic properties.

N-Alkylation and Acylation Reactions

N-alkylation of this compound can be achieved through nucleophilic substitution reactions with alkyl halides. wikipedia.org As a primary amine, it can react with one or more equivalents of an alkylating agent. The reaction with a single equivalent yields a secondary amine, while the use of excess alkylating agent can lead to the formation of a tertiary amine or even a quaternary ammonium (B1175870) salt through overalkylation. wikipedia.org

Acylation reactions provide a straightforward method for converting the primary amine into a stable amide derivative. This is typically accomplished by reacting the amine with acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. These N-acylated products are fundamental intermediates in many synthetic applications.

Table 1. Representative N-Alkylation and Acylation Reactions
Reaction TypeReagentTypical ConditionsProduct
Mono-N-AlkylationMethyl iodide (CH₃I)K₂CO₃, Acetonitrile, RTtrans-N-Methyl-4-allyltetrahydrofuran-3-amine
Di-N-AlkylationEthyl bromide (CH₃CH₂Br) (excess)K₂CO₃, DMF, 60 °Ctrans-N,N-Diethyl-4-allyltetrahydrofuran-3-amine
N-BenzylationBenzyl bromide (BnBr)Et₃N, CH₂Cl₂, RTtrans-N-Benzyl-4-allyltetrahydrofuran-3-amine
N-AcetylationAcetyl chloride (CH₃COCl)Pyridine, CH₂Cl₂, 0 °C to RTN-(trans-4-Allyltetrahydrofuran-3-yl)acetamide
N-BenzoylationBenzoyl chloride (PhCOCl)NaOH (aq), CH₂Cl₂ (Schotten-Baumann)N-(trans-4-Allyltetrahydrofuran-3-yl)benzamide

Formation of Imine and Enamine Derivatives

The primary amine of this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comorganic-chemistry.org This reaction is typically catalyzed by a mild acid and involves the formation of a carbinolamine intermediate, followed by the elimination of water. libretexts.org The formation of imines is a reversible process, and the equilibrium can be driven toward the product by removing water from the reaction mixture. operachem.com

While the primary amine forms imines, its secondary amine derivatives (formed via mono-N-alkylation as described in 4.1.1) can react with aldehydes and ketones to yield enamines. libretexts.org The mechanism is similar, but the final deprotonation step occurs at an adjacent carbon atom to form the C=C double bond of the enamine. youtube.com

Table 2. Formation of Imine Derivatives
Carbonyl CompoundTypical ConditionsProduct (Imine)
BenzaldehydeToluene, Dean-Stark trap, reflux(E)-N-Benzylidene-trans-4-allyltetrahydrofuran-3-amine
AcetoneMethanol, Acetic acid (cat.), RTN-(Propan-2-ylidene)-trans-4-allyltetrahydrofuran-3-amine
CyclohexanoneMolecular sieves, Benzene, refluxN-(Cyclohexylidene)-trans-4-allyltetrahydrofuran-3-amine

Amidation and Sulfonamidation Reactions

Beyond acylation with simple acid chlorides, the amine can participate in amidation reactions with carboxylic acids using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). This method is fundamental for constructing more complex amide linkages under mild conditions. nih.gov

Similarly, sulfonamides can be synthesized through the reaction of the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl). These reactions are generally carried out in the presence of a base like pyridine or triethylamine to scavenge the hydrochloric acid produced. Sulfonamides are often stable, crystalline solids.

Table 3. Amidation and Sulfonamidation Reactions
Reaction TypeReagent(s)Typical ConditionsProduct
AmidationPropionic acid, EDCI, HOBtDMF, RT, 12 hN-(trans-4-Allyltetrahydrofuran-3-yl)propanamide
Sulfonamidation (Tosylation)p-Toluenesulfonyl chloride (TsCl)Pyridine, 0 °C to RTN-(trans-4-Allyltetrahydrofuran-3-yl)-4-methylbenzenesulfonamide
Sulfonamidation (Mesylation)Methanesulfonyl chloride (MsCl)Triethylamine, CH₂Cl₂, 0 °CN-(trans-4-Allyltetrahydrofuran-3-yl)methanesulfonamide

Reductive Transformations of Amine Derivatives

The derivatives formed from the amine group can be further transformed through reduction. Imines, for instance, are readily reduced to secondary amines using mild reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation. This two-step process of imine formation followed by reduction is known as reductive amination and is a powerful method for N-alkylation. masterorganicchemistry.com

Amide and sulfonamide derivatives can also be reduced, although this typically requires more powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly used to reduce amides to their corresponding secondary or tertiary amines, effectively converting the C=O group to a CH₂ group. organic-synthesis.com

Table 4. Reductive Transformations of Amine Derivatives
Substrate (Derivative)Reducing AgentTypical ConditionsProduct
N-(Propan-2-ylidene)-trans-4-allyltetrahydrofuran-3-amine (Imine)Sodium borohydride (NaBH₄)Methanol, 0 °Ctrans-N-Isopropyl-4-allyltetrahydrofuran-3-amine
N-(trans-4-Allyltetrahydrofuran-3-yl)acetamide (Amide)Lithium aluminum hydride (LiAlH₄)THF, refluxtrans-N-Ethyl-4-allyltetrahydrofuran-3-amine

Reactions of the Allyl Moiety

The allyl group provides a second site for reactivity, characterized by the chemistry of its carbon-carbon double bond. This allows for a range of addition reactions to introduce new functional groups without altering the core amine-substituted tetrahydrofuran (B95107) structure.

Olefin Functionalization: Hydrogenation, Epoxidation, and Dihydroxylation

The double bond of the allyl group can undergo several classic olefin transformations.

Hydrogenation : Catalytic hydrogenation, typically using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C), reduces the alkene to an alkane. This reaction converts the allyl side chain into a propyl group, yielding trans-4-Propyltetrahydrofuran-3-amine.

Epoxidation : Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. This three-membered ring is a versatile intermediate for further reactions, including nucleophilic ring-opening.

Dihydroxylation : The alkene can be converted into a vicinal diol (a 1,2-diol). Syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond, can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). masterorganicchemistry.com Trans-dihydroxylation can be accomplished in a two-step sequence involving epoxidation followed by acid-catalyzed hydrolysis of the epoxide intermediate. researchgate.net

Table 5. Functionalization Reactions of the Allyl Moiety
Reaction TypeReagent(s)Typical ConditionsProduct
HydrogenationH₂, Palladium on carbon (Pd/C)Methanol, RT, 1 atmtrans-4-Propyltetrahydrofuran-3-amine
Epoxidationm-Chloroperoxybenzoic acid (m-CPBA)CH₂Cl₂, 0 °C to RTtrans-4-(Oxiran-2-ylmethyl)tetrahydrofuran-3-amine
Syn-DihydroxylationOsmium tetroxide (OsO₄, cat.), NMOAcetone/Water, RT3-((3S,4R)-3-Aminotetrahydrofuran-4-yl)propane-1,2-diol
Trans-Dihydroxylation1. m-CPBA; 2. H₃O⁺1. CH₂Cl₂; 2. aq. H₂SO₄3-((3S,4R)-3-Aminotetrahydrofuran-4-yl)propane-1,2-diol (diastereomer)

Carbon-Carbon Bond Forming Reactions: Cross-Coupling and Metathesis

The allyl group in this compound serves as a versatile handle for the formation of new carbon-carbon bonds through various transition metal-catalyzed reactions.

Cross-Coupling Reactions:

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for extending the carbon framework. wikipedia.org While direct cross-coupling of the unmodified allyl group can be challenging, derivatization to an allylic halide, acetate, or carbonate would render it an excellent substrate for reactions such as Suzuki, Stille, and Negishi couplings. For instance, conversion of the allyl group to an allylic bromide, followed by a Suzuki coupling with an aryl boronic acid, would yield the corresponding aryl-substituted derivative. The presence of the neighboring amine group could potentially influence the reaction through chelation to the metal center, possibly affecting the regioselectivity and stereoselectivity of the coupling.

In a related context, nickel-catalyzed Kumada-type cross-coupling reactions have been successfully employed on aryl-substituted tetrahydrofurans, leading to stereospecific ring-opening. nih.gov This suggests that under certain conditions, the tetrahydrofuran ring itself could participate in C-C bond-forming reactions, although this is a distinct reactivity pattern from reactions involving the allyl group.

Olefin Metathesis:

Olefin metathesis provides another powerful avenue for carbon-carbon bond formation. wikipedia.org The terminal alkene of the allyl group can participate in cross-metathesis (CM) with other olefins, leading to the formation of more complex side chains. For example, reaction with a styrenic compound in the presence of a Grubbs or Hoveyda-Grubbs catalyst would be expected to yield a stilbene-like derivative. The success of such reactions is often dependent on the catalyst generation and the nature of the olefin partner.

Ring-closing metathesis (RCM) is also a plausible transformation after suitable modification of the amine functionality. nih.gov For instance, N-acylation with an acrylic acid derivative would introduce a second terminal olefin, creating a diene system amenable to RCM. This would lead to the formation of a fused heterocyclic system, such as a bicyclic lactam. The choice of catalyst and reaction conditions would be crucial in determining the efficiency and stereochemical outcome of the cyclization.

Table 1: Representative Carbon-Carbon Bond Forming Reactions

Reaction TypeSubstrate ModificationCoupling PartnerCatalyst System (Typical)Product Type
Suzuki CouplingAllyl -> Allyl-BrArylboronic acidPd(PPh₃)₄, baseAryl-substituted allyl side chain
Cross-MetathesisNoneStyreneGrubbs II catalystStilbene-type derivative
Ring-Closing MetathesisAmine -> N-acryloyl(intramolecular)Hoveyda-Grubbs IIFused bicyclic lactam

Allyl Group Participation in Cyclization Reactions

The proximate positioning of the allyl and amine groups in this compound facilitates intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. These transformations often require initial activation or derivatization of the participating functional groups.

One common strategy involves the derivatization of the amine to an amide or a carbamate bearing an additional reactive site. For instance, acylation of the amine with a propioloyl chloride would yield an N-allyl propiolamide. Such compounds are known to undergo intramolecular cyclization to form highly substituted γ-lactams. nih.gov This cyclization can be promoted by various catalysts, including transition metals and radical initiators.

Another potential cyclization pathway involves an intramolecular Diels-Alder reaction. After N-acylation with a diene-containing carboxylic acid, the allyl group could act as the dienophile, leading to the formation of a complex polycyclic structure. The stereochemistry of the starting material would be expected to influence the facial selectivity of the cycloaddition.

Furthermore, intramolecular hydroamination, where the N-H bond of the amine adds across the double bond of the allyl group, could in principle lead to the formation of a fused pyrrolidine ring. However, this transformation is often challenging for unactivated alkenes and typically requires a suitable catalyst.

Table 2: Potential Intramolecular Cyclization Reactions

Cyclization TypeRequired DerivatizationCatalyst/Reagent (Typical)Product
Radical CyclizationAmine -> N-propiolamideAIBN, Bu₃SnHFused γ-lactam
Diels-AlderAmine -> N-dienoyl amideThermal or Lewis acidPolycyclic fused system
HydroaminationNone (or N-protection)Transition metal catalystFused pyrrolidine

Modifications and Derivatizations of the Tetrahydrofuran Ring System

Beyond the reactivity of the substituents, the tetrahydrofuran ring itself can be a site for further functionalization or cleavage.

Functionalization at Unsubstituted Ring Carbons

The unsubstituted methylene carbons of the tetrahydrofuran ring, particularly those adjacent to the oxygen atom (C2 and C5), are susceptible to functionalization through C-H activation. rsc.orgnih.gov These positions are activated by the adjacent heteroatom, making them amenable to radical or organometallic-mediated reactions.

For instance, photocatalytic methods have been developed for the site-selective α-C–H functionalization of tetrahydrofuran, allowing for the introduction of various substituents through C-S and C-C cross-coupling reactions. rsc.org While the presence of substituents at the C3 and C4 positions in the target molecule would likely influence the regioselectivity of such reactions, functionalization at the C2 and/or C5 positions remains a plausible transformation. The directing effect of the existing substituents would need to be considered to predict the likely outcome.

Rhodium-catalyzed C-H insertion reactions using diazo compounds represent another powerful method for the functionalization of the THF ring. nih.gov This approach allows for the formation of a new C-C bond at one of the α-carbons, leading to the synthesis of more highly substituted tetrahydrofuran derivatives. The stereochemical outcome of such reactions would be influenced by the existing stereocenters in the starting material.

Ring-Opening Reactions to Acyclic Derivatives

The tetrahydrofuran ring can be opened under various conditions to yield linear, acyclic derivatives. The nature of the resulting product is dependent on the reagents employed and the substitution pattern of the starting material.

Lewis acid-mediated ring-opening is a common strategy. nih.gov In the presence of a strong Lewis acid, the ether oxygen can be activated towards nucleophilic attack. The regioselectivity of the ring-opening would be influenced by both steric and electronic factors arising from the substituents at C3 and C4. For instance, nucleophilic attack at C2 would lead to a 4-amino-5-allyl-substituted 1-butanol derivative, while attack at C5 would yield a different regioisomer.

Stereospecific ring-opening cross-coupling reactions of substituted tetrahydrofurans have also been reported. nih.gov These reactions, often catalyzed by nickel complexes, proceed with the formation of a new C-C bond and can be highly stereospecific. Applying such a methodology to this compound could potentially lead to highly functionalized acyclic amino alcohols with controlled stereochemistry.

Table 3: Potential Ring Modification Reactions

Reaction TypePosition(s)Reagents (Typical)Product Type
C-H FunctionalizationC2 and/or C5Photocatalyst, nBu₄NBrα-Substituted THF
C-H InsertionC2 and/or C5Rh₂(OAc)₄, diazo compoundα-Alkylated THF
Lewis Acid-Mediated Ring OpeningC2-O or C5-OLewis acid, nucleophileAcyclic amino alcohol
Ring-Opening Cross-CouplingC2-O or C5-ONi catalyst, Grignard reagentAcyclic amino alcohol with new C-C bond

Spectroscopic and Structural Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the specific compound this compound is not presently available in published resources. The synthesis and complete spectroscopic characterization of this molecule have not been reported in the accessible scientific literature.

Therefore, it is not possible to provide a scientifically accurate, data-driven article that adheres to the requested outline, which requires specific, detailed research findings such as NMR chemical shifts, coupling constants, 2D NMR correlations, exact mass, and mass fragmentation patterns.

To generate the requested content, including detailed data tables for 1H NMR, 13C NMR, 2D NMR, HRMS, and MS/MS, one would need access to the results of a laboratory synthesis and subsequent spectroscopic analysis of this compound. Without this primary data, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy and authority.

General principles of spectroscopic analysis for related structures can be described, but this would deviate from the strict instruction to focus solely on this compound.

Spectroscopic Characterization and Advanced Structural Elucidation

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. This technique provides a detailed three-dimensional map of electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and, crucially, the spatial arrangement of atoms, which defines the molecule's absolute configuration.

For trans-4-Allyltetrahydrofuran-3-amine, which contains two chiral centers, X-ray crystallography would be instrumental in confirming the trans relationship between the allyl and amine substituents on the tetrahydrofuran (B95107) ring. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of these patterns can reveal the specific (3R,4S) or (3S,4R) configuration of the enantiomers.

Crystallographic ParameterHypothetical Value
Crystal systemOrthorhombic
Space groupP212121
Unit cell dimensionsa = 8.5 Å, b = 10.2 Å, c = 12.1 Å
Volume1050.4 Å3
Z (molecules per unit cell)4
Calculated density1.15 g/cm3

The determination of the absolute configuration is often aided by the presence of a heavy atom in the structure or through the use of anomalous dispersion effects. In the absence of a heavy atom in this compound, specialized techniques or derivatization might be necessary to confidently assign the absolute stereochemistry.

Vibrational Spectroscopy (IR, Raman) for Functional Group Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies. By measuring the absorption of infrared light (IR spectroscopy) or the inelastic scattering of monochromatic light (Raman spectroscopy), a spectrum is generated that provides a "fingerprint" of the molecule's functional groups.

For this compound, vibrational spectroscopy would be used to confirm the presence of the amine (NH2), allyl (C=C and C-H), and tetrahydrofuran (C-O-C) moieties.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Primary amines (RNH2) typically show two N-H stretching bands in the region of 3400-3250 cm-1, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.com An N-H bending vibration is also expected around 1650-1580 cm-1. orgchemboulder.com The C-N stretching of aliphatic amines is generally observed between 1250-1020 cm-1. orgchemboulder.com The allyl group would be identified by a C=C stretching vibration around 1680-1640 cm-1 and C-H stretching of the vinyl group slightly above 3000 cm-1. vscht.cz The tetrahydrofuran ring would show characteristic C-O-C stretching vibrations.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds, such as the C=C bond in the allyl group. The C=C stretch in the Raman spectrum is often a strong and sharp peak, providing clear evidence for the presence of the allyl moiety. The symmetric vibrations of the molecule are also often more prominent in the Raman spectrum.

The following table summarizes the expected key vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm-1) - IRExpected Wavenumber (cm-1) - Raman
Amine (N-H)Stretching (asymmetric & symmetric)3400-3250 (two bands)3400-3250 (weak)
Amine (N-H)Bending1650-15801650-1580 (weak)
Aliphatic Amine (C-N)Stretching1250-10201250-1020
Allyl (C=C)Stretching1680-1640 (medium)1680-1640 (strong)
Allyl (=C-H)Stretching~3080~3080
Tetrahydrofuran (C-O-C)Stretching (asymmetric & symmetric)1150-10501150-1050

Computational Chemistry and Mechanistic Investigations

Conformational Search and Energy ProfilingThere is no available information on conformational searches or the energy profiling of different conformers of trans-4-Allyltetrahydrofuran-3-amine. This type of analysis is fundamental for understanding the three-dimensional structure and flexibility of a molecule.

While general computational methodologies for similar amine-containing heterocyclic compounds exist, their direct application and results for this compound have not been documented. Further experimental and computational research would be required to generate the specific data requested.

Advanced Applications and Future Research Perspectives

trans-4-Allyltetrahydrofuran-3-amine as a Chiral Building Block in Complex Chemical Synthesis

The inherent chirality of this compound makes it a powerful starting material for the asymmetric synthesis of complex molecules. Chiral building blocks are essential in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its efficacy and safety. nih.govenamine.net The tetrahydrofuran (B95107) core of this compound is a privileged scaffold found in numerous natural products with significant biological activities, including antitumor, antimicrobial, and antiprotozoal properties. nih.gov

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

The Amine Group: The amine can act as a nucleophile or be transformed into a wide array of other nitrogen-containing functional groups, such as amides, sulfonamides, or carbamates. This allows for the straightforward introduction of diverse substituents or the formation of linkages to other molecular fragments. Chiral amines are pivotal intermediates in the synthesis of many chiral drugs.

The Allyl Group: The double bond of the allyl group is a versatile handle for numerous chemical transformations. It can undergo reactions such as epoxidation, dihydroxylation, ozonolysis, or metathesis to introduce new stereocenters and functional groups. Furthermore, it can participate in powerful carbon-carbon bond-forming reactions, like the Heck reaction or Tsuji-Trost allylic substitution, enabling the construction of complex carbon skeletons. qub.ac.ukorganic-chemistry.org

The Tetrahydrofuran Ring: The THF ring provides a defined three-dimensional structure, influencing the conformation of the final molecule. This is crucial for designing molecules that can bind selectively to biological targets like enzymes or receptors. nih.gov

The trans stereochemical relationship between the allyl and amine groups provides a defined spatial arrangement that can be exploited to control the stereochemical outcome of subsequent reactions, making it a valuable tool in stereocontrolled synthesis. combichemistry.com

Design and Synthesis of Derivatives for Specific Material Science Applications

The unique structure of this compound also makes it an interesting candidate for the development of novel materials. By modifying its functional groups, derivatives can be synthesized for applications in polymer science and nanotechnology.

The amine and allyl groups can both serve as points for polymerization. For instance, the amine can be reacted with diacids or diacyl chlorides to form polyamides, while the allyl group can participate in radical or ring-opening metathesis polymerization (ROMP). The incorporation of the rigid, chiral THF backbone into a polymer chain can impart unique properties, such as altered thermal stability, specific optical activity, or improved mechanical characteristics. Tetrahydrofuran itself is a precursor to polymers like poly(tetramethylene ether) glycol (PTMEG), and its derivatives can be used to create specialized polymers. wikipedia.org

Derivative ClassSynthetic ModificationPotential ApplicationKey Structural Feature
Chiral PolyamidesPolycondensation of the amine with a diacyl chlorideChiral stationary phases for chromatographyRigid, chiral THF backbone
Functionalized PolyolefinsRadical copolymerization of the allyl group with olefinsAdhesion promoters, specialty filmsPolar amine/THF functionality
Self-Assembling MonolayersConversion of the allyl group to a thiol or silane (B1218182) for surface attachmentChiral surfaces, biosensorsDefined stereochemistry and orientation

Exploration of Novel Chemical Transformations Enabled by the Compound's Unique Structure

The proximity of the amine and allyl groups on the THF scaffold allows for the exploration of unique intramolecular reactions. The amine can act as an internal nucleophile or directing group, influencing the reactivity of the allyl double bond. For example, intramolecular cyclization reactions could be designed to forge new heterocyclic ring systems fused to the original THF core.

Potential transformations to be explored include:

Intramolecular Amination/Hydroamination: Under transition-metal catalysis, the amine could add across the double bond to form a bicyclic azetidine (B1206935) or pyrrolidine-fused THF system. Such structures are of high interest in medicinal chemistry.

Directed Reactions: The amine or a derivative could direct metal catalysts to a specific face of the double bond, enabling highly stereoselective functionalization of the allyl group.

Rearrangement Reactions: The compound could serve as a precursor for sigmatropic rearrangements (e.g., aza-Claisen rearrangement) to generate novel, highly functionalized heterocyclic structures.

These explorations could lead to the development of new synthetic methodologies and provide rapid access to complex molecular architectures that are otherwise difficult to synthesize. nih.govorganic-chemistry.org

Interdisciplinary Research Directions in Chemical Biology (focus on tool compounds, not clinical)

In chemical biology, "tool compounds" are molecules designed to probe biological systems, for example, by selectively binding to a protein to help understand its function. The defined three-dimensional structure of this compound makes it an excellent scaffold for the development of such tools.

The amine group provides a convenient attachment point for fluorescent dyes, affinity tags (like biotin), or photoreactive groups, which are used to visualize, isolate, or identify biological targets. The allyl group can be used for "late-stage functionalization," allowing for the synthesis of a small library of closely related compounds by performing a variety of chemical reactions on the double bond. nih.gov This allows researchers to systematically probe how small structural changes affect binding to a biological target.

For instance, a library of derivatives could be created by reacting the allyl group in different ways (e.g., epoxidation, dihydroxylation, addition of different thiols). This library could then be screened against a specific enzyme or receptor to identify compounds that bind with high affinity and selectivity. The THF core mimics the furanose sugar ring found in nucleosides, suggesting that derivatives could be designed as probes for nucleic acid or carbohydrate-binding proteins. researchgate.net

Tool Compound TypeKey ModificationBiological Question Addressed
Fluorescent ProbeAmine acylated with a fluorophore (e.g., Dansyl chloride)Cellular localization of a target protein
Affinity-Based ProbeAmine acylated with biotinIsolation and identification of binding partners (pull-down assays)
Fragment Library for ScreeningDiverse functionalization of the allyl group (e.g., epoxidation, hydroboration)Identification of initial "hit" compounds for a specific biological target

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